molecular formula C19H25NO3 B12293117 9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid

9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid

Cat. No.: B12293117
M. Wt: 315.4 g/mol
InChI Key: YUTRZIYCTWYZCF-UHFFFAOYSA-N
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Description

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is a synthetic compound with the molecular formula C19H25NO3 and a molecular weight of 315.41 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid involves multiple steps, typically starting from steroidal precursors. The process includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit androgen metabolism enzymes sets it apart from other similar compounds, making it valuable in therapeutic applications .

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid

InChI

InChI=1S/C19H25NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,8,10-14H,3-5,7,9H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

YUTRZIYCTWYZCF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(C=CC(=O)N4)C

Origin of Product

United States

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